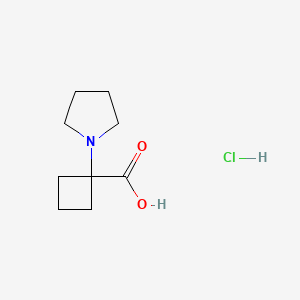
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride
Descripción general
Descripción
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride (1-PCB-HCl) is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a cyclic amide derivative of pyrrolidine, and is an important intermediate in the synthesis of many compounds. 1-PCB-HCl is also used in the synthesis of drugs and other compounds, and has recently become a popular research tool in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
Researchers have synthesized 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, employing a combination of intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).
Applications in Organocatalysis
The compound has been used in deconjugative esterification of 2-cyclohexylideneacetic acids, showcasing its role in catalysis (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).
C-H Functionalization in Organic Synthesis
It facilitates C-H functionalization of cyclic amines like pyrrolidine, playing a significant role in redox-annulations with α,β-unsaturated carbonyl compounds (Kang, Richers, Sawicki, & Seidel, 2015).
Development of Multicomponent Reactions
Its derivatives are key in multicomponent reactions for the synthesis of functionalized spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines] (Sun, Chen, Gong, & Yan, 2015).
Formation of Pyrrolizidines and Indolizidines
The compound is instrumental in the synthesis of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloaddition of azomethine ylides (Nájera & Sansano, 2018).
Role in Molecular Structure Studies
It contributes to the understanding of molecular structures, as in the study of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione (Hijji, Benjamin, Butcher, & Jasinski, 2009).
Applications in Enzyme Inhibition Studies
The compound and its derivatives have been synthesized and evaluated as inhibitors of β-galactofuranosidase, contributing to enzyme inhibition research (Oliveira Udry, Repetto, Vega, & Varela, 2016).
Propiedades
IUPAC Name |
1-pyrrolidin-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(4-3-5-9)10-6-1-2-7-10;/h1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOXNULAVWSTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



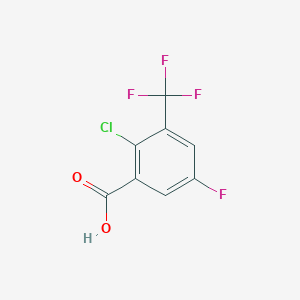
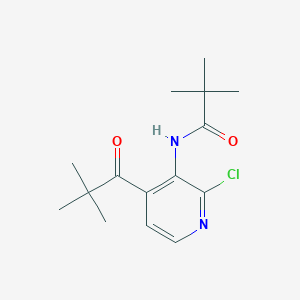
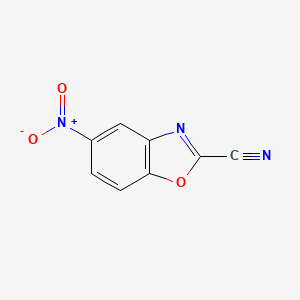
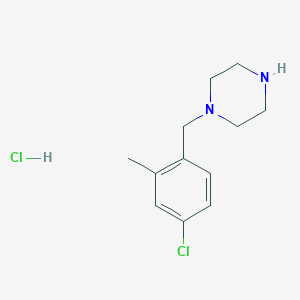
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)
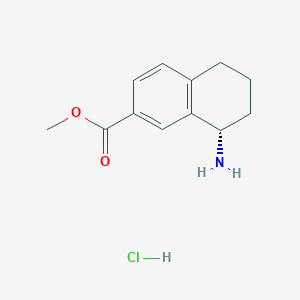
![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)
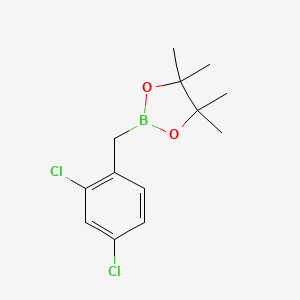
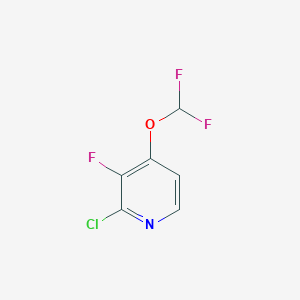
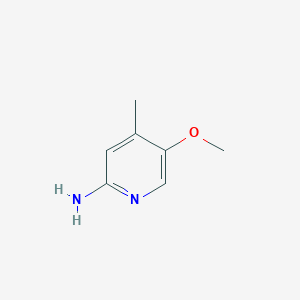
![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)